molecular formula C11H16O3 B13615189 (R)-1-(2,4-Dimethoxyphenyl)propan-2-ol

(R)-1-(2,4-Dimethoxyphenyl)propan-2-ol

Cat. No.: B13615189
M. Wt: 196.24 g/mol
InChI Key: GQZAFJKRMBGHPU-MRVPVSSYSA-N
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Description

®-1-(2,4-Dimethoxyphenyl)propan-2-ol is an organic compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . It belongs to the class of aromatic compounds and is characterized by the presence of two methoxy groups attached to a phenyl ring and a hydroxyl group on the propanol chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2,4-Dimethoxyphenyl)propan-2-ol typically involves the reduction of the corresponding ketone, ®-1-(2,4-Dimethoxyphenyl)propan-2-one. This reduction can be achieved using various reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

Industrial Production Methods

Industrial production methods for ®-1-(2,4-Dimethoxyphenyl)propan-2-ol may involve catalytic hydrogenation processes, where the ketone is reduced in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method ensures high yield and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions

®-1-(2,4-Dimethoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as halides (e.g., NaI) can be used for substitution reactions.

Major Products Formed

    Oxidation: ®-1-(2,4-Dimethoxyphenyl)propan-2-one.

    Reduction: ®-1-(2,4-Dimethoxyphenyl)propane.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-1-(2,4-Dimethoxyphenyl)propan-2-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-1-(2,4-Dimethoxyphenyl)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxy groups can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • ®-1-(2,4-Dimethoxyphenyl)propan-2-one
  • ®-1-(2,4-Dimethoxyphenyl)propane
  • ®-1-(3,4-Dimethoxyphenyl)propan-2-ol

Uniqueness

®-1-(2,4-Dimethoxyphenyl)propan-2-ol is unique due to the specific arrangement of methoxy groups on the phenyl ring and the presence of a chiral center, which imparts distinct stereochemical properties

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

(2R)-1-(2,4-dimethoxyphenyl)propan-2-ol

InChI

InChI=1S/C11H16O3/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7-8,12H,6H2,1-3H3/t8-/m1/s1

InChI Key

GQZAFJKRMBGHPU-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](CC1=C(C=C(C=C1)OC)OC)O

Canonical SMILES

CC(CC1=C(C=C(C=C1)OC)OC)O

Origin of Product

United States

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